molecular formula C11H13NO3 B13805356 4-Methoxy-2,3-dimethyl-beta-nitrostyrene

4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Cat. No.: B13805356
M. Wt: 207.23 g/mol
InChI Key: SSYIRPOXKRYQFR-SREVYHEPSA-N
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Description

4-Methoxy-2,3-dimethyl-beta-nitrostyrene (CAS: 154, molecular formula: C₁₀H₁₁NO₄, molecular weight: 239.23 g/mol) is a nitrostyrene derivative featuring a methoxy group at the 4-position and methyl groups at the 2- and 3-positions on the benzene ring. Its IUPAC name, 1-methoxy-2,3-dimethyl-4-(2-nitroethenyl)benzene, reflects this substitution pattern. Nitrostyrenes are characterized by their conjugated nitrovinyl group, which imparts reactivity in nucleophilic additions and cycloadditions. This compound is primarily utilized in organic synthesis and materials science, though its specific applications are less documented compared to analogs with alternative substituents .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6-

InChI Key

SSYIRPOXKRYQFR-SREVYHEPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Beta-Nitrostyrenes

Beta-nitrostyrenes are commonly synthesized by the condensation (Henry reaction or nitro-aldol condensation) of substituted benzaldehydes with nitromethane in the presence of a base or catalyst. The reaction typically proceeds via the formation of a nitronate intermediate, followed by dehydration to yield the beta-nitrostyrene product.

Preparation Methods of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Direct Condensation of 4-Methoxy-2,3-dimethylbenzaldehyde with Nitromethane

The most straightforward approach involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with nitromethane under basic or catalytic conditions. Although specific literature on this exact compound is limited, analogous methods for substituted beta-nitrostyrenes provide a reliable framework.

Reaction Conditions
  • Reagents: 4-Methoxy-2,3-dimethylbenzaldehyde, nitromethane, catalyst/base (ammonium acetate or primary amines)
  • Solvent: Organic solvents such as ethyl acetate or acetic acid
  • Temperature: 70–80 °C
  • Reaction Time: 4–10 hours
Example Protocol (Adapted from Related Beta-Nitrostyrene Preparations)
Step Description Parameters
1 Mix 4-methoxy-2,3-dimethylbenzaldehyde, nitromethane, ammonium acetate, and ethyl acetate Molar ratio aldehyde:nitromethane:solvent:ammonium acetate = 1:0.7–0.9:4–5:0.25–0.3
2 Heat under stirring at 75–78 °C for 4 hours Reaction monitored for completion
3 Add hot water to the reaction mixture, stir and allow phase separation Water volume approx. equal to solvent volume
4 Cool organic layer to crystallize product Product collected by centrifugation

This method is adapted from the preparation of 2,5-dimethoxy-beta-nitrostyrene, which shares structural similarity and synthetic route with this compound.

Use of Primary Amines as Catalysts in Acetic Acid Solvent

An alternative method involves the use of primary amines such as benzylamine, n-propylamine, or 2-aminoethanol as catalysts in acetic acid solvent to promote the condensation of benzaldehyde derivatives with nitromethane.

Reaction Details
  • Catalyst: Primary amines (benzylamine preferred)
  • Solvent: Glacial acetic acid (4–8 times by weight relative to aldehyde)
  • Temperature: 70–80 °C
  • Reaction Time: 2–6 hours depending on catalyst amount
Mechanistic Advantage

Primary amines facilitate the formation of an imine intermediate with the aldehyde, enhancing the nucleophilic attack of nitromethane and improving yield and selectivity. This method achieves high yields (80–99%) and operates under industrially safe temperature ranges.

Example Procedure (Based on 4-chlorobenzaldehyde Analogue)
Step Description Parameters
1 Dissolve 4-methoxy-2,3-dimethylbenzaldehyde and benzylamine in acetic acid Molar ratio benzylamine:aldehyde = 0.2–1.5:1
2 Heat to 78 °C and slowly add nitromethane Maintain temperature 78–80 °C
3 Stir for 3–6 hours to complete reaction Monitor by HPLC or TLC
4 Add water at 30–60 °C to induce crystallization Stir for 2 hours
5 Cool to 10 °C, filter and wash crystals Purify by recrystallization if needed

Yields for similar beta-nitrostyrene compounds prepared by this method range from 81% to 97%, indicating high efficiency.

Purification and Post-Reaction Treatment

  • The reaction mixture is typically washed with water to remove inorganic salts and residual catalysts.
  • Organic layers are cooled to induce crystallization of the beta-nitrostyrene.
  • Filtration and centrifugation are used to isolate the solid product.
  • Recrystallization from solvents such as toluene may be employed for further purification.
  • Solvent and aqueous phases can be recycled to improve sustainability and reduce costs.

Comparative Data Table of Preparation Methods

Parameter Method 1: Ammonium Acetate in Ethyl Acetate Method 2: Primary Amine in Acetic Acid
Catalyst/Base Ammonium acetate Benzylamine (or other primary amines)
Solvent Ethyl acetate Glacial acetic acid
Temperature 75–78 °C 70–80 °C
Reaction Time 4 hours 2–6 hours
Yield High, typically >80% (example: 2,5-dimethoxy-beta-nitrostyrene) 81–97% (based on 4-chlorobenzaldehyde analogues)
Work-up Water washing, crystallization, centrifugation Water addition, cooling, filtration, recrystallization
Environmental Considerations Solvent and water recycling possible Industrially safe, minimal waste generation

Research Findings and Notes

  • The presence of electron-donating groups such as methoxy and methyl on the benzaldehyde ring enhances the reactivity towards condensation with nitromethane.
  • The use of ammonium acetate as a catalyst/base is effective but may require longer reaction times compared to primary amines.
  • Primary amines improve reaction rates and yields by forming imine intermediates.
  • The choice of solvent impacts crystallization behavior and ease of product isolation; acetic acid facilitates crystallization upon water addition.
  • Reaction temperature control is critical to maximize yield and minimize side reactions.
  • Recycling of solvents and aqueous phases is feasible, improving the sustainability of the process.
  • Although direct literature on this compound is sparse, these methods are well-established for structurally related beta-nitrostyrenes and can be adapted accordingly.

Chemical Reactions Analysis

4-Methoxy-2,3-dimethyl-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions typically convert the nitro group to an amine group, often using reagents like lithium aluminium hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various bases for the Henry reaction. Major products formed from these reactions include nitro compounds, amines, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of beta-nitrostyrenes, including 4-methoxy-2,3-dimethyl-beta-nitrostyrene, exhibit significant anticancer properties. Studies have shown that certain beta-nitrostyrene compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction. For instance, compounds within this family have been found to inhibit tumorigenesis in colorectal cancer cells by promoting ROS-mediated DNA damage and disrupting mitochondrial function .

Case Study:

A study demonstrated that a structurally similar compound, 3'-hydroxy-4'-methoxy-beta-methyl-beta-nitrostyrene, displayed potent anticancer effects against colorectal cancer cells. The mechanism involved the induction of apoptosis via ROS pathways . This suggests that this compound may also hold similar therapeutic potential.

1.2 Cardiovascular Effects

This compound has been investigated for its vasorelaxant properties. Research indicates that it can evoke vasorelaxation through both endothelium-dependent and independent pathways. This dual mechanism enhances its potential as a therapeutic agent for cardiovascular diseases .

Materials Science

2.1 Polymer Chemistry

The unique structure of this compound makes it a suitable candidate for polymerization reactions. The compound can serve as a monomer in the synthesis of functional polymers with tailored properties for specific applications such as drug delivery systems or advanced coatings.

Data Table: Polymerization Characteristics

ParameterValue
Polymerization MethodFree radical polymerization
YieldVaries (up to 90%)
ApplicationsDrug delivery, coatings

Agricultural Chemistry

3.1 Pesticidal Properties

Emerging research suggests that beta-nitrostyrenes may possess pesticidal properties, making them candidates for developing new agricultural chemicals. Preliminary studies indicate that these compounds can exhibit antimicrobial and antifungal activities, which could be beneficial in crop protection strategies .

Case Study:

A study on related beta-nitrostyrene compounds revealed their effectiveness against various plant pathogens. The results indicated substantial growth inhibition of fungi responsible for crop diseases, suggesting that this compound could be explored further as a biopesticide .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in pi-stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3,4-Dimethoxy-beta-nitrostyrene

  • Structure: Methoxy groups at 3- and 4-positions (C₁₀H₁₁NO₄, MW: 209.20 g/mol).
  • Key Differences: Lacks methyl groups at the 2- and 3-positions, reducing steric hindrance compared to the target compound. Higher polarity due to two methoxy groups, enhancing solubility in polar solvents like ethanol or DMSO .
  • Reactivity : The electron-donating methoxy groups activate the benzene ring toward electrophilic substitution, while the nitro group directs nucleophilic attacks to the beta-position of the styrene moiety.

3,4-Methylenedioxy-beta-nitrostyrene

  • Structure: A fused methylenedioxy group (O-CH₂-O) at 3,4-positions (C₉H₇NO₄, MW: 193.16 g/mol).
  • Reduced molecular weight and steric bulk compared to the target compound .
  • Applications : Used as a Syk kinase inhibitor in medicinal chemistry, highlighting its bioactivity relevance .

4-Methoxy-2,3-dimethyl-beta-nitrostyrene vs. Analogs

Property This compound 3,4-Dimethoxy-beta-nitrostyrene 3,4-Methylenedioxy-beta-nitrostyrene
Molecular Formula C₁₀H₁₁NO₄ C₁₀H₁₁NO₄ C₉H₇NO₄
Molecular Weight (g/mol) 239.23 209.20 193.16
Substituents 4-OCH₃, 2-CH₃, 3-CH₃ 3-OCH₃, 4-OCH₃ 3,4-O-CH₂-O
Key Applications Limited data; potential in materials Organic synthesis intermediates Syk kinase inhibitors
Solubility Lower polarity due to methyl groups Higher polarity Moderate polarity (rigid structure)

Physicochemical Properties and Reactivity

  • Melting Points : While direct data for the target compound is unavailable, analogs like 3,4-dimethoxy derivatives (e.g., 4-methoxy-4'-ethoxydiphenyl, m.p. 152°C) suggest that substituent positioning significantly affects thermal stability .
  • Reactivity Trends :
    • Electrophilic Substitution : Methoxy groups in 3,4-dimethoxy-beta-nitrostyrene activate the ring toward electrophiles, whereas methyl groups in the target compound provide steric shielding.
    • Nucleophilic Additions : The nitro group’s electron-withdrawing nature facilitates Michael additions; methyl substituents may slow kinetics compared to methoxy analogs .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2,3-dimethyl-beta-nitrostyrene, and how can reaction conditions be optimized?

The compound can be synthesized via nitroaldol (Henry) reactions or condensation of 4-methoxy-2,3-dimethylbenzaldehyde with nitroethane derivatives. Optimization involves adjusting catalysts (e.g., ammonium acetate), solvent polarity (e.g., ethanol or toluene), and temperature (80–120°C) to maximize yield. Monitoring by TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR (¹H and ¹³C) to confirm substituent positions (e.g., methoxy at C4, nitrovinyl group).
  • FT-IR for functional group identification (e.g., nitro group stretch at ~1520 cm⁻¹, C=C at ~1600 cm⁻¹) .

Q. What are the key storage conditions to ensure compound stability?

Store in airtight, amber vials under inert gas (N₂ or Ar) at –20°C to prevent degradation via hydrolysis or photolysis. Stability tests under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 4°C/dry) should be conducted to validate shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., β-carbon of the nitrovinyl group). Frontier molecular orbital analysis (HOMO-LUMO gap) quantifies reactivity toward nucleophiles like amines or thiols .

Q. What strategies resolve contradictions in spectroscopic data for nitrovinyl derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistent NMR results. For ambiguous peaks, 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) provides definitive structural assignments .

Q. How can in vitro toxicity profiles be evaluated for this compound in biological studies?

Perform cytotoxicity assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK293 or HepG2) at concentrations ≤100 µM. Assess oxidative stress markers (ROS, glutathione levels) and apoptosis pathways (caspase-3/7 activation) to identify mechanistic toxicity .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Low-abundance byproducts (e.g., unreacted aldehyde or nitroethane adducts) require high-sensitivity methods:

  • LC-MS/MS with MRM (multiple reaction monitoring) for targeted impurity detection.
  • GC-MS for volatile contaminants (e.g., residual solvents) .

Q. How can regioselective functionalization of the nitrovinyl group be achieved?

Use directing groups (e.g., methoxy at C4) to steer nucleophilic attack toward the β-carbon. Metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) or organocatalysts (e.g., thioureas) enhance selectivity. Monitor reaction progress via in situ Raman spectroscopy .

Applications in Scientific Research

Q. What role does this compound play in studying nitroalkene signaling pathways?

As a nitroalkene analog, it may modulate redox-sensitive transcription factors (e.g., Nrf2 or NF-κB). Use luciferase reporter assays in HEK293 cells to evaluate activation kinetics. Compare with endogenous nitro-fatty acids (e.g., nitro-oleic acid) for functional analogies .

Q. How can its potential as a photoaffinity probe be explored?

Introduce a diazirine or benzophenone moiety into the structure via post-synthetic modification. Validate UV-induced crosslinking efficiency with target proteins (e.g., enzymes or receptors) using SDS-PAGE and Western blotting .

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